Teloxantrone
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Overview
Description
Teloxantrone is an anthrapyrazole antineoplastic antibiotic. Teloxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis.
Scientific Research Applications
Cancer Treatment Applications :
- Mitoxantrone has demonstrated effectiveness in treating various types of cancer, including breast cancer, acute leukemia, lymphoma, non-Hodgkin's lymphoma, acute nonlymphoblastic leukemia, and chronic myelogenous leukemia in blast crisis (Shenkenberg & Von Hoff, 1986).
- Its mechanism involves DNA intercalation, inducing DNA strand breaks, and causing DNA aggregation and compaction, which effectively inhibits cancer cell proliferation (Faulds, Balfour, Chrisp, & Langtry, 1991).
- Mitoxantrone has also been used in regional therapy for malignant effusions and ovarian carcinomas, showing effective results with a reduction in systemic adverse effects (Coltman, McDaniel, Balcerzak, Morrison, & Von Hoff, 1983).
Treatment of Multiple Sclerosis :
- Mitoxantrone is approved for reducing neurological disability and relapse frequency in patients with secondary progressive multiple sclerosis (SPMS), progressive relapsing MS, or worsening relapsing-remitting MS (RRMS) (Fox, 2006).
- It has been effective in reducing inflammatory activity, decreasing the number of relapses and MRI lesions, and simultaneously decreasing the worsening of disability (Cocco & Marrosu, 2014).
- Mitoxantrone's efficacy in MS treatment is attributed to its immunosuppressive properties, reducing the proliferation of T cells, B cells, and macrophages, impairing antigen presentation, and decreasing the secretion of proinflammatory cytokines (Fox, 2004).
Other Research Applications :
- Mitoxantrone has been studied for its interaction with DNA quadruplexes, showing potential for the rational design of new drugs. It binds externally at two sites of the DNA quadruplex as monomers, leading to thermal stabilization of DNA and telomerase inhibition (Tripathi, Pradeep, & Barthwal, 2016).
- The drug's interactions with surfactants have been studied, providing insights into its physicochemical properties and potential applications in drug delivery systems (Enache, Toader, & Enache, 2016).
properties
CAS RN |
91441-48-4 |
---|---|
Product Name |
Teloxantrone |
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.4543 |
IUPAC Name |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |
InChI |
InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 |
InChI Key |
Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |
SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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